(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a thiazole ring, a benzylpiperazine moiety, and a hydroxybenzylidene group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine group can be introduced through a nucleophilic substitution reaction, where the piperazine nitrogen attacks a benzyl halide.
Formation of the Hydroxybenzylidene Group: The hydroxybenzylidene group can be formed through a condensation reaction between a hydroxybenzaldehyde and the thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The benzylidene group can be reduced to form a benzyl group.
Substitution: The piperazine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes, receptors, or other proteins, leading to modulation of biological pathways. The benzylpiperazine moiety may contribute to binding affinity and specificity, while the hydroxybenzylidene group may influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-methoxybenzylidene)thiazol-4(5H)-one: Similar structure with a methoxy group instead of a hydroxy group.
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one: Similar structure with a chloro group instead of a hydroxy group.
Uniqueness
(E)-2-(4-benzylpiperazin-1-yl)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one is unique due to the presence of the hydroxybenzylidene group, which may impart distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
(5E)-2-(4-benzylpiperazin-1-yl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-18-8-6-16(7-9-18)14-19-20(26)22-21(27-19)24-12-10-23(11-13-24)15-17-4-2-1-3-5-17/h1-9,14,25H,10-13,15H2/b19-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAZJEGYSQLMGX-XMHGGMMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=NC(=O)/C(=C\C4=CC=C(C=C4)O)/S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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